1.1 Compound Description: These compounds are intermediates in the synthesis of chemiluminescent pyridazinedione derivatives. []
1.2 Relevance: These compounds share the core 1-Methyl-1H-pyrazolo[4,3-b]pyridine structure with the addition of dicarboxylate groups at the 5 and 6 positions. These specific derivatives are formed by reacting 1,3-disubstituted 5-aminopyrazole-4-carbonitrile derivatives with dimethyl acetylenedicarboxylate. []
2.1 Compound Description: This novel compound (HMBPP) was synthesized through ring opening and closure reactions using 4-methoxy-5-oxo-5H-furo[3,2-g]chromene-6-carbonitrile and 5-amino-3-methyl-1H-pyrazole. The structure was analyzed using DFT calculations and spectroscopic methods. Theoretical calculations suggest that the C7 position of HMBPP exhibits high reactivity towards nucleophilic attack. []
2.2 Relevance: This compound contains the 3-methyl-1H-pyrazolo[3,4-b]pyridine core structure, making it a structural isomer of 1-Methyl-1H-pyrazolo[4,3-B]pyridine. The presence of the benzofuran and amino groups at the 5 and 6 positions, respectively, differentiates HMBPP. []
3.1 Compound Description: VU0418506 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4). It shows promise as a potential therapeutic agent for Parkinson's disease. []
3.2 Relevance: This compound shares the core 1H-pyrazolo[4,3-b]pyridine structure with 1-Methyl-1H-pyrazolo[4,3-B]pyridine, with an amino group at the 3-position and a (3-chloro-4-fluorophenyl)amino substituent at the 1-position. []
4.1 Compound Description: FMPPP exhibits anti-proliferative effects against prostate cancer cells (DU145 and PC-3) by inducing autophagy and inhibiting the mTOR/p70S6K pathway. This suggests that FMPPP could be further developed as a potential therapeutic agent for prostate cancer. []
5.1 Compound Description: BMS-986236 is a potent kinase inhibitor with a complex multi-ring structure. A scalable synthesis method for this compound was developed to address safety concerns and improve the production process. []
5.2 Relevance: BMS-986236 features a 1H-pyrazolo[3,4-b]pyridine-5-carbonitrile moiety, directly linking it to the core structure of 1-Methyl-1H-pyrazolo[4,3-B]pyridine. The presence of additional substituents, including a triazole ring, isopropylamine, and a hydroxy-methylbutyl group, distinguishes BMS-986236 from the simpler target compound. []
5-cyano-1H-pyrazolo[3,4-b]pyridine derivatives
6.1 Compound Description: These compounds were synthesized using a novel iodine-promoted [3+1+1+1] cyclization reaction, utilizing malononitrile as a C1 synthon. []
1H-pyrazolo[3,4-b]pyridine-5-ones
7.1 Compound Description: These compounds were synthesized via a gold-catalyzed stereoselective approach involving α-aryldiazo nitriles and cyclopropene derivatives. This method allows access to highly substituted E-configured 2,3-diaza-1,3,5-hexatrienes which then undergo anionic cyclization to form the desired 1H-pyrazolo[4,3-b]pyridine-5-ones. []
7.2 Relevance: This group is structurally related to 1-Methyl-1H-pyrazolo[4,3-B]pyridine by sharing the same pyrazolo[3,4-b]pyridine scaffold. The key difference lies in the presence of a carbonyl group at the 5-position instead of a methyl group, resulting in a pyridone ring. []
8.1 Compound Description: This group represents a novel class of orally available and selective Polo-like kinase 1 (Plk1) inhibitors. The compounds in this series demonstrated potent antitumor activity in vitro and in vivo, highlighting their potential as anticancer agents. []
8.2 Relevance: Although these compounds belong to the broader pyrazolopyridine class like 1-Methyl-1H-pyrazolo[4,3-B]pyridine, they differ significantly in their core structure. These derivatives feature a 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline scaffold, which involves the fusion of a pyrazolopyridine ring with a benzene ring and a dihydropyrimidine ring. This fusion distinguishes them from the simpler structure of the target compound. []
1H-pyrazolo[4,3-b]pyridin-3-ylamine (16)
9.1 Compound Description: This compound was investigated as a potential adenosine receptor antagonist but showed no affinity for the A1 and A2A receptors. []
9.2 Relevance: This compound shares the core structure of 1-Methyl-1H-pyrazolo[4,3-B]pyridine with an amino group at the 3-position but lacks the methyl substituent at the 1-position, making it a direct analog of the target compound. []
10.1 Compound Description: The crystal structure of this compound has been analyzed, revealing the spatial arrangement of the molecule and its key structural features. []
10.2 Relevance: This compound shares the core 1H-pyrazolo[4,3-b]pyridine structure with 1-Methyl-1H-pyrazolo[4,3-B]pyridine, featuring additional methyl and phenyl substituents and two carbonyl groups forming a dihydropyridine ring. []
6-Fluor-1H-pyrazolo[4,3-b]pyridine derivatives
11.1 Compound Description: This group of compounds exhibits potential for treating and/or preventing cardiovascular diseases. [, , , ]
11.2 Relevance: These derivatives share the core 1H-pyrazolo[4,3-b]pyridine structure with 1-Methyl-1H-pyrazolo[4,3-B]pyridine. The key difference is the presence of a fluorine atom at the 6-position and various substituents throughout the molecule. [, , , ]
9-Methoxy-1-methyl-1H,6H-pyrazolo[4,3-c]carbazole
12.1 Compound Description: This compound was synthesized from 6-nitroindazole in four steps, with a palladium acetate mediated cyclization as a key step. []
12.2 Relevance: This compound shares the 1-methyl-pyrazolo core with 1-Methyl-1H-pyrazolo[4,3-B]pyridine, but it features a different fused ring system, forming a pyrazolo[4,3-c]carbazole structure. []
13.2 Relevance: This compound contains a 1-methyl-1H-pyrazol-4-yl substituent, which is a fragment of 1-Methyl-1H-pyrazolo[4,3-B]pyridine. The remaining structure of PF-04254644 differs significantly, featuring a triazolopyridazine core and a quinoline moiety. []
8-Methyl-8H- and 9-Methyl-9H-pyrazolo[3,4-d]-s-triazolo[4,3-b]pyridazine derivatives
14.1 Compound Description: These derivatives are synthesized from pyrazolo[4,3-d]tetrazolo[1,5-b]pyridazines through a series of transformations. []
14.2 Relevance: These compounds, while belonging to the broader pyrazolopyridine family like 1-Methyl-1H-pyrazolo[4,3-B]pyridine, possess a distinct pyrazolo[3,4-d]-s-triazolo[4,3-b]pyridazine core structure, differentiating them from the target compound. []
1-Methyl-1H- and 2-Methyl-2H-imidazo[1,2-b]pyrazolo[3,4-d]pyridazine derivatives
15.1 Compound Description: These derivatives are synthesized from pyrazolo[4,3-d]tetrazolo[1,5-b]pyridazines through a series of transformations. []
15.2 Relevance: These compounds share a structural similarity with 1-Methyl-1H-pyrazolo[4,3-B]pyridine through their pyrazolopyridazine core but are classified as imidazo[1,2-b]pyrazolo[3,4-d]pyridazine derivatives, setting them apart from the target compound. []
16.1 Compound Description: These novel compounds were unexpectedly obtained through a thermal cyclization reaction of 4-azidopyrazoles. []
Classification
1-Methyl-1H-pyrazolo[4,3-b]pyridine is classified as a bicyclic heteroaromatic compound. Its structure includes both nitrogen atoms in the rings, contributing to its unique chemical reactivity and potential applications in medicinal chemistry. This compound is often studied for its biological activities, particularly as a potential therapeutic agent.
Synthesis Analysis
The synthesis of 1-methyl-1H-pyrazolo[4,3-b]pyridine can be achieved through various methods, primarily involving cyclization reactions that form the pyrazole and pyridine rings. Key synthetic strategies include:
Cyclization Reactions:
The most common approach involves the reaction of 5-amino-1-phenylpyrazole with unsaturated ketones or aldehydes in the presence of catalysts such as zirconium chloride (ZrCl₄) or magnetic metal-organic frameworks. This method typically yields high purity and good yields of the target compound under optimized conditions, such as solvent mixtures of ethanol and dimethylformamide (DMF) .
Condensation Reactions:
Another method involves the condensation of 3-cyanoacetyl indoles with 5-amino-2H-pyrazol-3-ylamines, leading to the formation of intermediates that undergo cyclization to yield pyrazolo[4,3-b]pyridine derivatives .
These methods are characterized by their efficiency and ability to produce derivatives with varying substituents on the aromatic rings.
Molecular Structure Analysis
The molecular structure of 1-methyl-1H-pyrazolo[4,3-b]pyridine can be described as follows:
Molecular Formula: C₈H₈N₄
Molecular Weight: Approximately 164.18 g/mol
Structural Features:
The compound consists of a pyrazole ring (five-membered with two nitrogen atoms) fused to a pyridine ring (six-membered with one nitrogen atom).
The methyl group is attached at position one of the pyrazole ring.
Structural Data
Crystallographic studies have shown that the compound adopts a planar conformation, which is crucial for its biological activity due to enhanced π-stacking interactions with biological targets.
Chemical Reactions Analysis
1-Methyl-1H-pyrazolo[4,3-b]pyridine participates in several chemical reactions typical for heterocycles:
Nucleophilic Substitution:
The nitrogen atoms in the rings can act as nucleophiles in substitution reactions, allowing for further functionalization of the molecule.
Electrophilic Aromatic Substitution:
The aromatic nature of the pyridine ring allows it to undergo electrophilic substitution reactions, making it amenable to modifications that can enhance its pharmacological properties.
Condensation Reactions:
As noted in synthesis methods, this compound can be involved in condensation reactions leading to more complex structures or derivatives.
Mechanism of Action
The mechanism of action for 1-methyl-1H-pyrazolo[4,3-b]pyridine and its derivatives often involves interaction with biological targets such as enzymes or receptors:
Inhibition of PD-1/PD-L1 Interaction:
Recent studies indicate that certain derivatives exhibit inhibitory effects on programmed cell death protein 1 (PD-1) and its ligand PD-L1, which is significant in cancer immunotherapy . This interaction prevents tumor cells from evading immune detection.
Biological Data
Experimental data suggest that these compounds may modulate immune responses and have potential applications in cancer treatment by enhancing T-cell activity against tumors.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-methyl-1H-pyrazolo[4,3-b]pyridine include:
Appearance: Typically appears as a white to off-white crystalline solid.
Solubility: Generally soluble in polar organic solvents like ethanol and DMF but insoluble in nonpolar solvents.
Melting Point: Reported melting points vary but are generally around 340–341 °C depending on purity .
Spectroscopic Data
Characterization techniques such as nuclear magnetic resonance (NMR) and infrared spectroscopy (IR) are commonly used to confirm the structure and purity:
NMR spectra show characteristic shifts corresponding to the protons on the pyrazole and pyridine rings.
IR spectra display absorption bands indicative of N-H stretching and aromatic C=C bonds.
Applications
The applications of 1-methyl-1H-pyrazolo[4,3-b]pyridine are primarily found in medicinal chemistry:
Pharmaceutical Development:
Its derivatives are being explored as potential small-molecule inhibitors targeting various pathways involved in cancer progression and immune evasion.
Biological Research:
Used as tools for studying cellular mechanisms related to apoptosis and immune response modulation.
Material Science:
Investigated for potential use in organic electronics due to their electronic properties stemming from their conjugated system.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.